molecular formula C34H72ClN B155431 Dihexadecyl dimethyl ammonium chloride CAS No. 1812-53-9

Dihexadecyl dimethyl ammonium chloride

Cat. No. B155431
CAS RN: 1812-53-9
M. Wt: 530.4 g/mol
InChI Key: ZCPCLAPUXMZUCD-UHFFFAOYSA-M
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Description

Dihexadecyl dimethyl ammonium chloride is a quaternary ammonium compound (QAC), which is a type of cationic surfactant. These compounds are known for their disinfectant properties and are widely used in various applications, including in oilfields, papermaking, water treatment, medicine, and cosmetics . They are characterized by their high positive charge density and the ability to form micelles in solution .

Synthesis Analysis

The synthesis of quaternary ammonium compounds like dihexadecyl dimethyl ammonium chloride typically involves the reaction of tertiary amines with alkylating agents. For example, dimethyl diallyl ammonium chloride can be synthesized using dimethyl amine and allyl chloride as raw materials through a double liquid phase and a two-step process . The reaction conditions, such as the molar ratio of reactants and temperature, are crucial for achieving high yields and purity of the final product.

Molecular Structure Analysis

The molecular structure of dihexadecyl dimethyl ammonium chloride consists of two long hexadecyl chains attached to a nitrogen atom, which is also bonded to two methyl groups, making it a quaternary ammonium ion. This structure contributes to its surfactant properties, as the long hydrophobic tails provide the ability to associate with non-polar substances, while the positively charged head group allows for solubility in water .

Chemical Reactions Analysis

Quaternary ammonium compounds like dihexadecyl dimethyl ammonium chloride can participate in various chemical reactions, particularly those involving their quaternary nitrogen center. They can interact with anionic species, including anionic surfactants and polymers, leading to the formation of complexes or precipitates. These interactions are often utilized in applications such as water treatment and disinfection .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihexadecyl dimethyl ammonium chloride are influenced by its amphiphilic nature. It has the ability to reduce surface and interfacial tension, which is a key characteristic of surfactants. This compound can form micelles in solution, which is a process that can be affected by factors such as temperature and the presence of other chemical species . The adsorption and aggregation behavior of similar quaternary ammonium compounds in aqueous solutions have been extensively studied, revealing the importance of intermolecular forces such as hydrogen bonding in their self-assembly processes .

Scientific Research Applications

Cosmetic Products: Rheological Behavior

Dihexadecyl dimethyl ammonium chloride (DDAC) impacts the rheological properties of cosmetic products. When added to behenyl trimethyl ammonium chloride/1-hexadecanol/water ternary systems, DDAC disrupts alpha gel structures, forming highly stable vesicles. This alteration in rheological behavior aids in improving the long-term stability of cosmetic products and offers a method to control product consistency (Akatsuka, Ohara, & Otsubo, 2006).

Nanocomposites: Structural and Thermal Properties

DDAC alters the structural and thermal properties of poly(lactic acid) (PLA) nanocomposites. The inclusion of DDAC and other organoclays in PLA nanocomposites influences clay dispersion, crystallinity, and thermal behavior. This indicates DDAC's role in enhancing material properties in nanocomposite applications (Alves et al., 2019).

Environmental Impact: Sorption to Municipal Sludge

DDAC demonstrates notable sorptive behavior to various forms of municipal sludge. Its adsorption correlates with its hydrophobicity and is influenced by factors like pH and sludge characteristics. This study is vital for assessing DDAC's environmental fate and potential human and ecological health impacts (Ismail, Tezel, & Pavlostathis, 2010).

Optically Active Surfactants: Synthesis and Characterization

DDAC has been studied for use as an optically active surfactant in enantioselective micellar catalysis. Its surface and aggregation behavior in aqueous media indicate potential applications in specific catalytic processes, emphasizing the role of surfactant structure in micelle formation (Diego‐Castro, Hailes, & Lawrence, 2001).

Antimicrobial Coatings: Cotton Treatment

DDAC's application in antimicrobial coatings, particularly for cotton fibers, shows significant bacterial inactivation capabilities. Its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli highlights its potential in medical and hygiene-related textiles (Liu et al., 2013).

Surfactant Systems: Aggregate Formation

DDAC's role in the formation of various aggregates in mixed surfactant systems demonstrates its potential in manipulating the physical properties of solutions. This can be relevant in processes like emulsion formulation and drug delivery systems (Ogata et al., 2022).

Gemini Surfactant: Synthesis and Performance

DDAC serves as a component in the synthesis of Gemini surfactants. Its properties, like the critical micelle concentration and combination with counter-ions, are crucial for applications in detergents and personal care products (Liu Fa, 2016).

Surface Activity: Dispersive Properties

DDAC's effect on the surface activity and dispersive properties of solutions suggests its potential in formulations requiring controlled surface tension, such as in coatings and paints (Liu et al., 2017).

Polymerization Processes

In the field of polymer science, DDAC plays a role in dispersion polymerization processes, influencing the reactivity ratios and intrinsic viscosity of polymers. This is significant for developing specific polymer properties for industrial applications (Wang et al., 2011).

Safety And Hazards

Dihexadecyl dimethyl ammonium chloride can cause severe skin burns and eye damage . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

dihexadecyl(dimethyl)azanium;chloride
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InChI

InChI=1S/C34H72N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-34H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPCLAPUXMZUCD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H72ClN
Source PubChem
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DSSTOX Substance ID

DTXSID8051461
Record name Dihexadecyldimethylammonium chloride
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Molecular Weight

530.4 g/mol
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Physical Description

Liquid; Other Solid; Pellets or Large Crystals
Record name Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides
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Product Name

Dihexadecyl dimethyl ammonium chloride

CAS RN

1812-53-9, 68002-59-5
Record name Dicetyldimethylammonium chloride
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Record name Dicetyldimonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihexadecyl dimethyl ammonium chloride
Reactant of Route 2
Dihexadecyl dimethyl ammonium chloride
Reactant of Route 3
Dihexadecyl dimethyl ammonium chloride

Citations

For This Compound
12
Citations
J Qiu, Y Wang, P Wu, S Jiang, K Cui, G Chen… - Journal of Porous …, 2021 - Springer
… The three types of alkyl ammonium used as adsorbate were hexadecyl trimethyl ammonium chloride (CTAC), dihexadecyl dimethyl ammonium chloride (DCTAC), and trihexadecyl …
Number of citations: 1 link.springer.com
M Buonomo, E Warshaw - Dermatitis, 2021 - liebertpub.com
… 3) showed a mixture of dihexadecyl dimethyl ammonium chloride and smaller alklyl chain versions of this compound, with no obvious contaminants. Currently, there is no available …
Number of citations: 4 www.liebertpub.com
W Maogong, XU Xianguang, SUN Jinsheng… - 钻井液与完井 …, 2016 - zjyywjy.com.cn
… , was made by intercalating dihexadecyl dimethyl ammonium chloride into the crystal layers … purified humic acid with dihexadecyl dimethyl ammonium chloride and diethylene triamine. …
Number of citations: 4 www.zjyywjy.com.cn
YQ Liu, XJ Lu, J Qiu - Advanced Materials Research, 2011 - Trans Tech Publ
… didodecyl dimethyl ammonium chloride (DDDMAC), dihexadecyl dimethyl ammonium chloride (DCDMAC), dioctadecyl dimethyl ammonium chloride (DODMAC), dodecyl dimethyl …
Number of citations: 2 www.scientific.net
D Gournis, AE Mantaka-Marketou… - Physics and Chemistry …, 2000 - Springer
… of organoclays were tert-butanol t-BuOH), ethylene glycol EG), tetramethylammonium chloride TMA), tetrabutylammonium chloride TBA), and dihexadecyl dimethyl ammonium chloride …
Number of citations: 62 link.springer.com
C Yu, C Yue, B Sun, X Yang, J Ji, Z Meng… - Energy & Fuels, 2022 - ACS Publications
… It has been reported that some QAS cationic surfactants, such as dihexadecyl dimethyl ammonium chloride and n-dodecyl tributyl ammonium bromide, can be used as hydrate AAs with …
Number of citations: 4 pubs.acs.org
R Hilhorst, M Sergeeva, D Heering… - Biotechnology and …, 1995 - Wiley Online Library
… Didodecyl- , ditetradecyl- , and dihexadecyl-dimethylammonium chloride were synthesized by alkylation of the monoalkyldimethylamine with the corresponding l-chloroalkanes in …
Number of citations: 29 onlinelibrary.wiley.com
N Ben Salah, I Lahouel, H Belhadjali, F Amri… - Dermatitis, 2021 - liebertpub.com
DISCUSSION A 38-year-old woman, with a history of atopic dermatitis, presented with eczematous lesions on the face, hands, and trunk. Two months after spontaneous resolution of …
Number of citations: 2 www.liebertpub.com
K TAMARESELVY, DW RAFFERTY - ic.gc.ca
Disclosed are blends of acrylic polymers comprising at least one crosslinked acrylic copolymer and at least one linear acrylic copolymer. The acrylic polymer blends surprisingly provide …
Number of citations: 2 www.ic.gc.ca
PH Massinga - 2013 - repository.up.ac.za
… It contains mostly N,N’-dihexadecyl dimethyl ammonium chloride. The molar mass of the surfactant was estimated at 529.5 g/mol. DC16 surfactant is supplied as a 68% by mass solution …
Number of citations: 0 repository.up.ac.za

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